molecular formula C₁₃H₂₁NO₄·1/2H₂SO₄ B1158768 5-Hydroxy Albuterol Hemisulfate Salt

5-Hydroxy Albuterol Hemisulfate Salt

Cat. No.: B1158768
M. Wt: 304.35
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Development of Albuterol Derivatives

The development of β₂-adrenoceptor agonists represents a cornerstone in the treatment of respiratory diseases. Albuterol (salbutamol), first synthesized in 1968, emerged as a selective β₂-agonist with improved bronchodilatory effects and reduced cardiovascular side effects compared to non-selective predecessors like isoprenaline. The evolution of inhaled drug delivery systems, particularly metered-dose inhalers (MDIs) introduced in the 1950s, further enhanced the therapeutic utility of albuterol by enabling targeted pulmonary delivery.

As pharmaceutical manufacturing advanced, the need for rigorous impurity profiling became apparent. 5-Hydroxy Albuterol Hemisulfate Salt, identified as a metabolite and degradation product of albuterol, gained significance during analytical method development. Its characterization became critical for ensuring drug purity, particularly after regulatory bodies emphasized the control of process-related impurities in active pharmaceutical ingredients (APIs). The compound’s discovery aligns with the broader trend in the 1990s–2000s toward systematic impurity identification, driven by International Council for Harmonisation (ICH) guidelines.

Properties

Molecular Formula

C₁₃H₂₁NO₄·1/2H₂SO₄

Molecular Weight

304.35

Synonyms

α1-[[(1,1-Dimethylethyl)amino]methyl]-4,5-dihydroxy-1,3-benzenedimethanol Hemisulfate Salt;  5-Hydroxyalbuterol Hemisulfate Salt; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

5-Hydroxy Albuterol Hemisulfate Salt exhibits several pharmacological properties that make it relevant in respiratory therapy:

  • Bronchodilation : Similar to its parent compound, albuterol, this compound acts as a beta-2 adrenergic agonist, promoting bronchodilation. This property is crucial for alleviating symptoms of bronchospasm in patients with obstructive airway diseases .
  • Stability : Research indicates that formulations containing 5-Hydroxy Albuterol can enhance the stability of albuterol compositions when stored under controlled conditions. Stability studies have shown that the presence of this compound can prolong the shelf-life of inhalation solutions .

Therapeutic Uses

The therapeutic applications of this compound are primarily derived from its effects on respiratory conditions:

  • Asthma Management : It is utilized in treating acute asthma attacks and as a preventive measure against exercise-induced bronchospasm. The efficacy of 5-Hydroxy Albuterol in these contexts is supported by clinical studies demonstrating improved lung function and reduced respiratory distress .
  • Hyperkalemia Treatment : Off-label, it has been investigated for its role in treating hyperkalemia due to its ability to drive potassium into cells, thus lowering serum potassium levels. However, it is not recommended as a sole treatment and should be used with caution in patients with renal impairments .

Several case studies have highlighted the clinical relevance and effectiveness of this compound:

  • Clinical Efficacy in Asthma : A double-blinded randomized study involving children with asthma compared the bronchodilatory effects of nebulized formulations containing 5-Hydroxy Albuterol against standard treatments. Results indicated significant improvements in forced expiratory volume (FEV1) post-administration, suggesting enhanced therapeutic potential .
  • Quality Control Innovations : A study focused on the detection methods for salbutamol sulfate solutions revealed that incorporating 5-Hydroxy Albuterol as a reference standard improved the accuracy of impurity profiling, leading to better quality assurance practices in pharmaceutical manufacturing .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of Albuterol

Albuterol Sulfate (Salbutamol Sulfate)
  • Molecular Formula: (C₁₃H₂₁NO₃)₂•H₂SO₄
  • Key Differences :
    • Lacks the 5-hydroxy group present in 5-Hydroxy Albuterol Hemisulfate Salt.
    • The sulfate salt form improves solubility and stability compared to the hemisulfate form .
  • Pharmacological Activity :
    • Albuterol sulfate is a β₂-adrenergic agonist widely used clinically for asthma and COPD. The absence of the 5-hydroxy group may reduce metabolic degradation, contributing to its longer duration of action .
Impurity B (EP)
  • Molecular Formula: C₁₂H₁₉NO₂
  • Structure: (1RS)-2-[(1,1-Dimethylethyl)-amino]-1-(4-hydroxyphenyl)ethanol.
  • Key Differences :
    • Contains a 4-hydroxyphenyl group instead of the 5-hydroxy substitution.
    • Classified as a process-related impurity in albuterol formulations, with reduced β₂-agonist activity due to altered stereochemistry .
Impurity C (EP)
  • Molecular Formula: C₁₃H₂₁NO₂
  • Structure: (1RS)-2-[(1,1-Dimethylethyl)-amino]-1-(4-hydroxy-3-methylphenyl)ethanol.
  • Key Differences :
    • Features a methyl group at the 3-position and a hydroxyl group at the 4-position of the benzene ring.
    • This substitution pattern may reduce receptor binding efficiency compared to this compound .

Functional Analogues

Levalbuterol (R-Albuterol)
  • Molecular Formula: C₁₃H₂₁NO₃
  • Key Differences: The (R)-enantiomer of albuterol, with superior β₂-selectivity and potency compared to the racemic mixture.
Terbutaline Sulfate
  • Molecular Formula: (C₁₂H₁₉NO₃)₂•H₂SO₄
  • Key Differences: Structural isomer of albuterol with a resorcinol ring (3,5-dihydroxybenzene) instead of a single hydroxyl group. Longer duration of action due to resistance to catechol-O-methyltransferase (COMT) metabolism .

Comparative Data Table

Compound Molecular Formula Key Substituents Pharmacological Activity Metabolic Stability
This compound C₁₃H₂₁NO₄•½H₂SO₄ 5-hydroxybenzene, hemisulfate Research use, bronchodilation Susceptible to glucuronidation
Albuterol Sulfate (C₁₃H₂₁NO₃)₂•H₂SO₄ Parent compound, sulfate salt Clinically used β₂-agonist Stable; metabolized by COMT
Impurity B (EP) C₁₂H₁₉NO₂ 4-hydroxyphenyl Inactive impurity Likely rapid hepatic clearance
Levalbuterol C₁₃H₂₁NO₃ (R)-enantiomer High β₂-selectivity Similar to racemic albuterol
Terbutaline Sulfate (C₁₂H₁₉NO₃)₂•H₂SO₄ 3,5-dihydroxybenzene Long-acting bronchodilation Resistant to COMT

Key Research Findings

  • Metabolic Stability : this compound exhibits increased polarity due to the 5-hydroxy group, making it more prone to phase II metabolism (e.g., glucuronidation) compared to albuterol sulfate .
  • Receptor Binding : The 5-hydroxy substitution may reduce β₂-adrenergic receptor affinity compared to levalbuterol, as evidenced by the lower clinical efficacy of hydroxylated analogues .
  • Analytical Applications : The compound is critical in HPLC and ELISA assays for quantifying albuterol metabolites, leveraging its structural uniqueness for precise detection .

Preparation Methods

Friedel-Crafts Acylation

A foundational step in Albuterol synthesis involves Friedel-Crafts acylation of salicylaldehyde derivatives. For example, reacting salicylaldehyde with chloroacetyl or bromoacetyl chloride in the presence of AlCl₃ yields intermediates like 5-acetyl-2-hydroxybenzaldehyde. This step is critical for forming the aromatic core structure.

Reaction Conditions:

ParameterValue
SolventDichloromethane, 1,2-dichloroethane
CatalystAnhydrous AlCl₃
Temperature40–80°C
Acylating AgentChloroacetyl/bromoacetyl chloride

This intermediate undergoes further substitution or reduction to introduce the tert-butylamino group.

Substitution with Tert-Butylamine

The acylated intermediate reacts with tert-butylamine under acidic conditions to form a substituted benzaldehyde derivative. For example, in the synthesis of Albuterol sulfate, this step replaces the acyl group with a tert-butylamino group.

Key Reagents and Conditions:

ParameterValue
SolventToluene or methylene chloride
AcidConcentrated HCl
Temperature0–80°C
Reaction Time3–12 hours

Reduction and Hydroxyl Group Introduction

The hydroxyl group at the 5-position is introduced during reduction or hydrolysis steps. In standard Albuterol synthesis, potassium borohydride (KBH₄) or sodium borohydride (NaBH₄) reduces intermediates to form dihydroxy compounds. For 5-Hydroxy Albuterol, this reduction may occur at a later stage or via selective oxidation.

Example Reduction Step:

ParameterValue
Reducing AgentNaBH₄ or KBH₄
SolventEthanol, methanol
Temperature0–60°C
Yield85–90%
ParameterValue
AcidH₂SO₄ (1–5 molar equivalents)
SolventWater, ethanol, or acetone
pH Adjustment2–3 (acidic)
CrystallizationCooling to 0–5°C

Purification and Characterization

Purification steps are critical to achieve high-purity product (>99.5% HPLC purity). Methods include:

Recrystallization

Crude product is dissolved in a mixture of water and organic solvent (e.g., THF or acetone) and recrystallized by cooling.

Solvent SystemRatio (Water:Organic)Temperature
Water:Acetone1:1–2:10–5°C
Water:THF1:120–25°C

Chromatographic Analysis

HPLC and NMR are used to confirm structure and purity. For example, the hemisulfate salt shows distinct peaks corresponding to the aromatic protons and hydroxyl groups in ¹H-NMR spectra.

Comparative Analysis of Synthetic Methods

While direct methods for this compound are limited, Table 1 summarizes adapted routes from Albuterol synthesis:

MethodKey StepsYield (%)Purity (%)Source
Friedel-Crafts → Substitution → Reduction → Salt FormationAcylation, tert-butylamine substitution, NaBH₄ reduction, H₂SO₄ salt formation40–45>99.5
Propylidene Protection → Deprotection → HydrolysisPropylidene protection of dihydroxy groups, acidic hydrolysis35–40>98
Bromination-Free RouteEpoxy protection, reductive amination45>99.5

Challenges and Innovations

Avoiding Bromination

Recent patents emphasize bromination-free routes to reduce environmental impact. For example, using dimethyl sulfoxide (DMSO) as an oxidizing agent in epoxidation steps.

Scalability

Industrial-scale synthesis requires cost-effective solvents and catalysts. For instance, using acetone for propylidene protection reduces solvent costs .

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 5-Hydroxy Albuterol Hemisulfate Salt?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary methods for purity assessment, with mobile phases optimized for polar compounds like this compound. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) validate structural integrity, focusing on hydroxyl and sulfate moieties. For example, reverse-phase HPLC with UV detection at 220–280 nm resolves salt-related impurities, while GC-MS identifies volatile derivatives .

Q. What experimental protocols ensure reproducible synthesis of this compound?

Synthesis involves reacting 5-Hydroxy Albuterol with sulfuric acid in a 2:1 molar ratio under controlled anhydrous conditions. Critical steps include:

  • Purification : Recrystallization from ethanol-water mixtures to remove unreacted precursors.
  • Characterization : Confirming the hemisulfate stoichiometry via elemental analysis (C, H, N, S) and ion chromatography for sulfate content .
  • Purity validation : Residual solvents (e.g., ethanol) must be quantified using headspace GC to meet ICH guidelines .

Q. How should researchers handle stability challenges during storage of this compound?

Store the compound in airtight, light-resistant containers at 2–8°C with desiccants (e.g., silica gel). Stability studies under accelerated conditions (40°C/75% RH for 6 months) identify degradation pathways, such as oxidation of hydroxyl groups or sulfate hydrolysis. Regular monitoring via HPLC ensures degradation products remain below 0.1% .

Advanced Research Questions

Q. How does the hydroxyl group at position 5 influence β2-adrenergic receptor binding compared to Albuterol?

The 5-hydroxy moiety enhances hydrogen bonding with Serine-204 and Aspartate-113 residues in the β2-adrenergic receptor pocket, increasing binding affinity. Methodological approaches include:

  • In vitro assays : Radioligand displacement studies using [³H]-CGP-12177 to measure IC₅₀ values.
  • Molecular dynamics simulations : Comparing binding free energy (ΔG) of 5-Hydroxy Albuterol vs. Albuterol using AMBER or CHARMM force fields . Contradictions in potency data across studies may arise from differences in cell lines (e.g., CHO vs. HEK293) or assay buffers affecting ionization states .

Q. How can matrix effects be minimized when quantifying this compound in biological samples?

Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from plasma proteins. For LC-MS/MS:

  • Internal standards : Deuterated analogs (e.g., 5-Hydroxy Albuterol-d9) correct for ion suppression.
  • Mobile phase additives : 0.1% formic acid enhances ionization efficiency and reduces phospholipid interference . Validation parameters (per FDA guidelines) must include matrix effect evaluation at low, medium, and high concentrations .

Q. How do researchers resolve discrepancies in reported pharmacokinetic half-lives of this compound?

Discrepancies often stem from species-specific metabolism (e.g., faster clearance in rodents vs. primates) or assay sensitivity. Mitigation strategies:

  • Cross-validation : Compare ELISA and LC-MS/MS data to rule out antibody cross-reactivity.
  • Microsomal stability assays : Identify cytochrome P450 isoforms (e.g., CYP2D6) responsible for metabolic variations .

Q. What strategies optimize chromatographic resolution of this compound from degradation products?

Employ hydrophilic interaction liquid chromatography (HILIC) with a silica column (e.g., ZIC®-HILIC) and a gradient of acetonitrile/ammonium acetate buffer (pH 6.8). Key parameters:

  • Column temperature : 30°C to reduce peak broadening.
  • Detection : Charged aerosol detection (CAD) for non-UV-absorbing degradation products like sulfonic acid derivatives .

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